Ethyl 4-(2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H18FN3O3S and its molecular weight is 411.45. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Heterocyclic Compounds
Ethyl 4-(2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamido)benzoate, as a compound, contributes to the field of chemical synthesis with its involvement in the creation of heterocyclic compounds. Studies have demonstrated the compound's utility in synthesizing various heterocycles, highlighting its role in medicinal chemistry and drug development. The research into these derivatives points towards their potential application in designing compounds with specific biological activities, such as antimitotic agents, which inhibit cell division by acting on microtubules, thus offering pathways for cancer treatment research (Postovskii et al., 1977), (Temple, 1990).
Agricultural Chemistry
In agricultural chemistry, the compound's derivatives have been explored for their herbicidal activities, presenting a new series of compounds that show promise in controlling weed growth. Such research not only contributes to our understanding of plant biology but also aids in the development of more effective and environmentally friendly herbicides. This opens up possibilities for improving crop yields and food production efficiency (Xu et al., 2008).
Pharmacology and Medicinal Chemistry
Further extending into the realm of pharmacology and medicinal chemistry, this compound and its analogs have been explored for their potential as antianxiety agents. These studies are crucial in the ongoing search for new therapeutic agents with improved efficacy and safety profiles. The research underscores the compound's relevance in developing medications aimed at treating anxiety disorders, showcasing the broad applicability of this chemical scaffold in drug discovery (Anzini et al., 2008).
Materials Science
In materials science, derivatives of this compound have been studied for their electrochemical and electrochromic properties. This research has implications for developing new materials for electronic devices, including sensors, displays, and energy storage systems. The ability of these compounds to undergo reversible redox reactions makes them valuable for creating smart materials and technologies (Hu et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that pyridazine derivatives, which this compound is a part of, have been shown to interact with a wide range of biological targets and exhibit various physiological effects .
Mode of Action
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Biochemical Pathways
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyridazine derivatives have been shown to exhibit a wide range of anticipated biological properties .
Action Environment
One study showed that a synthesized pyridazinone analog demonstrated anti-corrosion characteristics on carbon steel in a 1-m hcl medium .
Properties
IUPAC Name |
ethyl 4-[[2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-2-28-21(27)15-5-9-17(10-6-15)23-19(26)13-29-20-12-11-18(24-25-20)14-3-7-16(22)8-4-14/h3-12H,2,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSRCYVSPCHXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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